2-(Trifluoromethyl)morpholine

Descripción general

Descripción

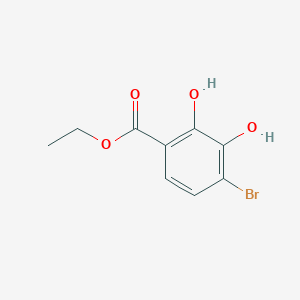

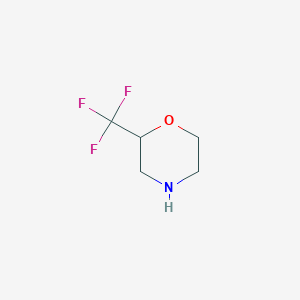

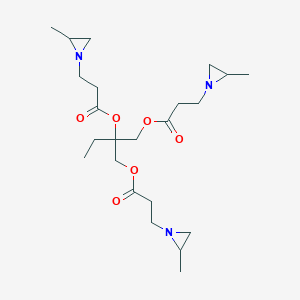

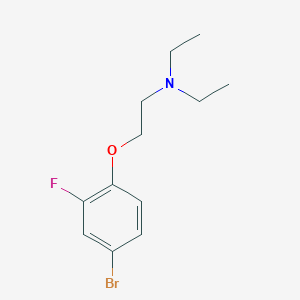

“2-(Trifluoromethyl)morpholine” is a fluorinated organic compound with the molecular formula C5H8F3NO . It is also known as “TFMM”. There are also hydrochloride versions of this compound, such as “(2R)-2-(trifluoromethyl)morpholine hydrochloride” with a molecular weight of 191.58 .

Synthesis Analysis

The synthesis of morpholines, including 2-(Trifluoromethyl)morpholine, has been a topic of interest in recent years . A common method for the preparation of morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . This method has been used to synthesize various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs .

Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)morpholine can be represented by the InChI code 1S/C5H8F3NO.ClH/c6-5(7,8)4-3-9-1-2-10-4;/h4,9H,1-3H2;1H/t4-;/m1./s1 . The molecular weight of the hydrochloride version of this compound is 191.58 .

Chemical Reactions Analysis

The trifluoromethyl group in 2-(Trifluoromethyl)morpholine can participate in various chemical reactions. Recent advances in transition metal-mediated trifluoromethylation reactions have shown the construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

Aplicaciones Científicas De Investigación

1. Development of Neurokinin-1 Receptor Antagonists

2-(Trifluoromethyl)morpholine derivatives have been explored for their potential as neurokinin-1 (NK-1) receptor antagonists. For example, a study by Hale et al. (1998) developed a potent, long-acting morpholine acetal human NK-1 receptor antagonist, which showed promising results in preclinical animal models for the treatment of various disorders related to Substance P, such as peripheral pain and migraine (Hale et al., 1998).

2. Synthesis of DNA-Dependent Protein Kinase Inhibitors

Morpholine derivatives are key intermediates in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors. Aristegui et al. (2006) developed improved methods for synthesizing these intermediates, demonstrating the critical role of morpholine in medicinal chemistry (Aristegui et al., 2006).

3. Chemical Synthesis and Isomerization Studies

Mlostoń et al. (2015) studied the reactions of l-prolinol with aryl glyoxals leading to the formation of morpholin-2-one derivatives, which were then used for nucleophilic trifluoromethylation. This highlights the versatility of morpholine derivatives in chemical synthesis (Mlostoń et al., 2015).

4. Electrochemical Oxytrifluoromethylation

Claraz et al. (2020) developed an electrochemical intramolecular oxytrifluoromethylation method for synthesizing CF3-containing morpholine derivatives. This showcases an innovative approach in the synthesis of morpholine-based compounds (Claraz et al., 2020).

5. Exploration of Morpholine in Drug Design

Kourounakis et al. (2020) emphasized the significance of morpholine as a scaffold in medicinal chemistry. The morpholine ring, due to its advantageous properties, has been integrated into a wide range of bioactive molecules with diverse therapeutic potential (Kourounakis et al., 2020).

6. Antitumor Activity Studies

Muhammad et al. (2017) synthesized new morpholinylchalcones and assessed their antitumor activity. The study revealed promising activities of these compounds against various cancer cell lines, underlining the potential of morpholine derivatives in cancer treatment (Muhammad et al., 2017).

7. Examination of Morpholine Derivatives in Antimicrobial Research

Bigdan et al. (2020) explored the anti-inflammatory properties of morpholine derivatives in an experimental model of pancreatitis in rats, indicating the potential application of these compounds in antimicrobial research (Bigdan et al., 2020).

Propiedades

IUPAC Name |

2-(trifluoromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)4-3-9-1-2-10-4/h4,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAZCYUQNNFOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)morpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1442422.png)

amino}cyclobutane-1-carboxylic acid](/img/structure/B1442435.png)